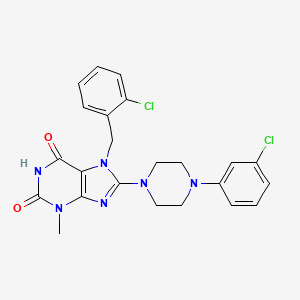
7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H22Cl2N6O2 and its molecular weight is 485.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C26H29ClN6O2 |
| Molecular Weight | 493.0 g/mol |
| IUPAC Name | 7-[(2-chlorobenzyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]purine-2,6-dione |
| CAS Number | 652168-04-2 |
The biological activity of this compound likely involves interaction with various molecular targets such as:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It may act as an antagonist or agonist at certain receptor sites, particularly those related to neurotransmission.
- Nucleic Acids : Potential interactions with DNA or RNA could influence gene expression and cellular function.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Antidepressant Activity : Studies have shown that derivatives with similar structural motifs can exhibit antidepressant-like effects by modulating serotonin receptors (5-HT1A and 5-HT7) .
- Antibacterial Properties : Compounds in this class have been evaluated for their antibacterial activity against various strains, demonstrating moderate to strong inhibitory effects .
- Enzyme Inhibition : The compound may serve as an effective inhibitor of acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
Case Studies
- Antidepressant-Like Activity : A study investigated the dual antagonist properties of related compounds at serotonin receptors. The findings suggested that these compounds could enhance antidepressant efficacy compared to selective ligands .
- Antibacterial Screening : Compounds with similar piperazine moieties were tested against Salmonella typhi and Bacillus subtilis, showing significant antibacterial activity which supports further exploration for therapeutic use .
科学研究应用
Medicinal Chemistry
Antipsychotic Properties
One of the notable applications of this compound is in the development of antipsychotic medications. Its structural similarity to known antipsychotics suggests that it may exhibit similar pharmacological properties. Studies have indicated that derivatives containing piperazine moieties can interact with dopamine receptors, which are crucial for the treatment of schizophrenia and other psychotic disorders .
Antitumor Activity
Research has shown that purine derivatives can possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, it has been tested against different cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and potential as a chemotherapeutic agent .
Pharmacology
Receptor Interaction Studies
The compound's interaction with various receptors, particularly serotonin and dopamine receptors, has been a focus of pharmacological research. The presence of the piperazine ring enhances its ability to bind to these receptors, potentially leading to novel treatments for mood disorders and anxiety .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could play a role in protecting neuronal cells from damage.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to purine metabolism or those involved in neurotransmitter degradation, which could have implications for treating metabolic disorders or enhancing cognitive function .
Table 1: Summary of Research Findings on 7-(2-chlorobenzyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
属性
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N6O2/c1-28-20-19(21(32)27-23(28)33)31(14-15-5-2-3-8-18(15)25)22(26-20)30-11-9-29(10-12-30)17-7-4-6-16(24)13-17/h2-8,13H,9-12,14H2,1H3,(H,27,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKIDBNWLSMJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













